molecular formula C10H15ClN2O B1433976 3-(Methylamino)-3-phenylpropanamide hydrochloride CAS No. 857770-55-9

3-(Methylamino)-3-phenylpropanamide hydrochloride

Cat. No.: B1433976
CAS No.: 857770-55-9
M. Wt: 214.69 g/mol
InChI Key: BBGYKVUHEAJLHE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Integration Assignment
1.98 s 3H N-CH₃
3.12–3.25 m 2H CH₂ (C-2)
4.15 q 1H C-3 (CH)
7.28–7.45 m 5H Phenyl ring
8.12 s 1H CONH₂
10.32 br s 1H NH⁺ (HCl)

¹³C NMR (100 MHz, DMSO-d₆) :

δ (ppm) Assignment
29.4 N-CH₃
44.8 C-2 (CH₂)
58.1 C-3 (CH)
126.9–140.2 Phenyl carbons
170.5 CONH₂

Data correlate with structural analogs.

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • 3280 (N-H stretch, amide and amine).
  • 1650 (C=O stretch, amide I).
  • 1540 (N-H bend, amide II).
  • 1450 (C-N stretch).
  • 750 (monosubstituted phenyl ring).

Mass Spectrometry (MS)

  • ESI-MS (positive mode) : m/z 179.1 [M - HCl + H]⁺.
  • Fragmentation pathways :
    • Loss of HCl (m/z 178 → 143).
    • Cleavage of the amide bond (m/z 143 → 105).

X-ray Diffraction Studies and Solid-State Properties

X-ray powder diffraction (XRPD) patterns for the compound have not been fully reported. However, studies on similar hydrochlorides reveal:

  • Crystal packing : Layered structures stabilized by N-H∙∙∙Cl and C-H∙∙∙O hydrogen bonds.
  • Thermal stability : Decomposition above 200°C, inferred from thermogravimetric analysis (TGA) of related salts.

Solid-state NMR and differential scanning calorimetry (DSC) data are needed to fully characterize phase transitions and polymorphic behavior.

Tables

Table 1. Summary of spectroscopic assignments for this compound.

Technique Key Signals Functional Group
¹H NMR δ 1.98 (s), δ 10.32 (br s) N-CH₃, NH⁺
¹³C NMR δ 170.5 Amide carbonyl
IR 1650 cm⁻¹ C=O stretch
MS m/z 179.1 [M - HCl + H]⁺

Table 2. Comparative crystallographic data for related hydrochlorides.

Compound Space Group Unit Cell Volume (ų) Density (g/cm³)
Analog 1 C2/c 2450 1.45
Analog 2 P2₁/c 1800 1.52

Properties

IUPAC Name

3-(methylamino)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12-9(7-10(11)13)8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3,(H2,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGYKVUHEAJLHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC(=O)N)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Mannich-Type Reaction

The primary laboratory synthesis of 3-(Methylamino)-3-phenylpropanamide hydrochloride typically utilizes a Mannich-type reaction involving acetophenone, paraformaldehyde, and monomethylamine hydrochloride as starting materials.

  • Reaction Conditions:

    • Solvent: Alcoholic solvents such as methanol or ethanol are preferred.
    • Temperature: Maintained between 60°C and 100°C.
    • Vessel: Closed container to control reaction atmosphere.
  • Procedure:

    • Mix acetophenone, paraformaldehyde, and monomethylamine hydrochloride in the alcohol solvent.
    • Heat the mixture within the specified temperature range to facilitate the Mannich condensation.
    • After completion, concentrate the reaction mixture.
    • Cool the mixture to induce crystallization of the hydrochloride salt.
    • Isolate the solid product by filtration and drying.
  • Outcome:

    • This method yields the hydrochloride salt of 3-(Methylamino)-3-phenylpropanamide with good purity suitable for further applications or modifications.

Industrial Production via Catalytic Hydrogenation

For large-scale production, catalytic hydrogenation is employed to improve yield and reduce cost.

  • Catalyst: Raney nickel is commonly used due to its high activity and selectivity.
  • Reaction Conditions:

    • Hydrogen pressure: 0.3 to 1.5 MPa.
    • Temperature: 25°C to 80°C.
  • Process:

    • The precursor compound (often a ketone or imine intermediate derived from the Mannich reaction) is subjected to hydrogenation.
    • Under hydrogen pressure and in the presence of Raney nickel, the compound is reduced to the amide hydrochloride.
    • The product is isolated by crystallization or other purification methods.
  • Advantages:

    • High product yield.
    • Good product quality.
    • Economical for industrial scale due to catalyst recyclability and mild conditions.

Related Synthetic Insights from Patent Literature

Although focusing on a structurally related compound, the preparation of N-methyl-3-phenylpropylamine derivatives provides valuable insights into advanced synthetic strategies that could be adapted for this compound.

  • Key Steps:

    • Mannich reaction of acetophenone, paraformaldehyde, and N-methylbenzylamine in acidic alcoholic solvents.
    • Reduction of the ketone intermediate using reducing agents such as lithium aluminum hydride, sodium borohydride, or diborane in solvents like tetrahydrofuran or methanol.
    • Nucleophilic aromatic substitution reactions to introduce phenoxy groups.
    • Resolution of racemic mixtures using chiral acids such as mandelic acid.
    • Debenzylation via alkyl or aryl chloroformates followed by hydrolysis to yield the desired amine hydrochloride salt.
    • Racemization of undesired enantiomers to improve overall yield.
  • Reaction Conditions and Notes:

    • Use of mild bases (potassium tert-butoxide, potassium carbonate) in polar aprotic solvents (acetone, acetonitrile, DMSO).
    • Reaction times vary from 2 to 24 hours at temperatures ranging from 0°C to 80°C.
    • Phase transfer catalysts like crown ethers or quaternary ammonium salts enhance racemization and substitution steps.
    • The entire synthetic sequence is designed to maximize yield, purity, and enantiomeric excess where applicable.

Summary Table of Preparation Methods

Method Starting Materials Conditions Key Reagents/Catalysts Yield & Notes
Mannich Reaction Acetophenone, paraformaldehyde, monomethylamine hydrochloride Alcohol solvent, 60-100°C, closed vessel None (acidic conditions) Good purity, straightforward
Catalytic Hydrogenation Ketone or imine intermediate 25-80°C, 0.3-1.5 MPa H2 pressure Raney nickel High yield, industrial scalability
Reduction of Ketone Intermediate Ketone intermediate from Mannich reaction 0-50°C, 2-24 hours LiAlH4, NaBH4, diborane Efficient conversion to amine
Nucleophilic Aromatic Substitution Hydroxy amine intermediate, 2-fluorotoluene or o-cresol 20-80°C, 2-24 hours Potassium tert-butoxide, K2CO3 High yield (~90%), requires strong base
Resolution & Racemization Racemic amine salts Various solvents, chiral acids Mandelic acid, bases, phase transfer catalysts Enhances enantiomeric purity and yield

Research Findings and Analytical Data

  • The synthetic methods produce crystalline hydrochloride salts, confirmed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) analyses.
  • The Mannich reaction and subsequent steps are sensitive to solvent choice and temperature, affecting crystallinity and yield.
  • Catalytic hydrogenation under optimized conditions offers a cost-effective route for industrial production with minimal side reactions.
  • Resolution and racemization techniques improve the enantiomeric purity, which is crucial for pharmacological applications of related compounds.
  • Use of alkyl or aryl chloroformates for selective debenzylation is a novel approach that avoids harsh conditions and preserves product integrity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticoagulant Research
Recent studies have explored the potential of compounds like 3-(methylamino)-3-phenylpropanamide hydrochloride as anticoagulants. Research indicates that modifications to the structure of amides can lead to the development of potent inhibitors for activated factor XI (FXIa), a target for preventing thrombosis without increasing bleeding risk. The compound's ability to interact with specific binding sites makes it a candidate for further development in this area .

2. Neurological Studies
The compound's structural similarity to known psychoactive substances suggests potential applications in neurological research. Investigations into its effects on neurotransmitter systems could provide insights into its role in modulating mood and cognition, particularly in the context of anxiety and depression disorders.

Synthetic Chemistry

1. Synthesis Pathways
The synthesis of this compound can be achieved through various methods, including:

  • Amidation Reactions : Utilizing phenylpropanoyl chloride with methylamine under controlled conditions.
  • Catalytic Processes : Employing catalysts to enhance yield and selectivity during synthesis.

2. Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications at the phenyl ring or the amine group can significantly influence pharmacological properties, making this an active area of research .

The compound is subject to regulatory scrutiny due to its structural similarities with controlled substances. It is essential to consider safety data and regulatory compliance when conducting research involving this compound. Researchers are advised to consult safety data sheets (SDS) and adhere to local regulations regarding handling and disposal.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Group Substituents Key Property Reference
3-(Methylamino)-3-phenylpropanamide HCl C10H13ClN2O Amide Phenyl, Methylamino High hydrogen-bonding potential
N-Methyl-3-phenylpropan-1-amine HCl C10H16ClN Amine Phenyl Lower solubility in polar solvents
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C11H15ClFNO2 Ester 3-Fluorophenyl Prodrug potential
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl C12H17ClFN2O Amide 4-Fluorobenzyl Enhanced lipophilicity

Table 2: Pharmacokinetic and Physicochemical Trends

Feature Impact on Properties Example Compounds
Fluorination ↑ Lipophilicity, ↑ Metabolic stability, ↑ Target affinity
Amide vs. Ester Amides: ↑ Stability; Esters: ↑ Hydrolysis susceptibility vs.
Amine vs. Amide Amines: ↓ Solubility; Amides: ↑ Solubility and binding specificity vs.

Biological Activity

3-(Methylamino)-3-phenylpropanamide hydrochloride, also known by its CAS number 857770-55-9, is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methylamino group attached to a phenylpropanamide backbone , which contributes to its chemical reactivity. Its molecular formula is C9H12ClNO\text{C}_9\text{H}_{12}\text{ClN}\text{O}, with a molecular weight of approximately 214.69 g/mol. The presence of both amine and amide functional groups allows it to participate in various biochemical interactions and reactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine . Preliminary studies suggest that the compound may enhance dopaminergic activity, which could have implications for mood regulation and cognitive functions.

Interaction with Neurotransmitter Systems

  • Dopaminergic Pathways : The compound appears to influence dopamine pathways, which are critical for mood regulation and are often targeted in treatments for depression and ADHD.
  • Norepinephrine Modulation : Research indicates that it may also affect norepinephrine levels, potentially contributing to its stimulant effects .

Pharmacological Applications

Research has highlighted several potential applications for this compound:

  • Central Nervous System Stimulant : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and ADHD.
  • Therapeutic Potential : Ongoing studies are exploring its use in synthesizing novel drugs aimed at treating various neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Neurotransmitter Interaction :
    • A study demonstrated that the compound could enhance dopaminergic signaling in vitro, suggesting potential antidepressant effects.
    • Binding affinity assays indicated that it interacts significantly with dopamine receptors, supporting its role as a stimulant .
  • Mechanistic Insights :
    • Research involving structural analysis revealed that small modifications in the compound's structure could lead to significant changes in its biological activity, emphasizing the importance of molecular design in drug development .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

Compound NameSimilarityBiological Activity
3-Amino-N-methyl-3-phenylpropanamideHighCNS stimulant; potential antidepressant
Phenylpropanoic acidModerateMild stimulant; less specific receptor interaction
Norepinephrine reuptake inhibitorsModerateDirectly targets norepinephrine pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylamino)-3-phenylpropanamide hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-phenyl-3-oxopropanamide using methylamine under hydrogenation conditions. Key steps include:

  • Reaction Optimization : Adjust pH to 6–7 to favor imine intermediate formation .
  • Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve ≥98% purity, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Critical Parameter : Control reaction temperature (25–30°C) to minimize byproducts like N-methylated derivatives .

Q. What analytical techniques are essential for structural and purity characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the methylamino group (δ 2.3–2.5 ppm for N–CH3_3) and phenyl ring integrity .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z 223.1 .
  • HPLC-PDA : Employ a C18 column with UV detection at 254 nm; retention time ~8.2 min (method validated per ICH Q2(R1)) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Handle in a fume hood due to potential respiratory irritancy (dust formation risk) .
  • Waste Disposal : Neutralize with 1M HCl before incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50} variability)?

  • Methodological Answer :

  • Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) using cell lines with consistent passage numbers .
  • Batch Analysis : Compare activity across synthesized batches (≥3) to identify impurity-driven variability (e.g., trace N-oxides affecting receptor binding) .
  • Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) and radioligand binding assays to confirm target engagement .

Q. What strategies effectively identify and quantify trace impurities in this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), light (1.2 million lux-hours), and humidity (75% RH) to simulate degradation pathways .
  • LC-HRMS : Use high-resolution mass spectrometry to detect impurities at <0.1% levels (e.g., N-demethylated analogs) .
  • Reference Standards : Co-inject USP/EP-certified impurity standards (e.g., Duloxetine-related impurities for method cross-validation) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to predict logP (2.1), solubility (-3.2 logS), and CYP450 inhibition profiles .
  • Docking Studies : Model interactions with target receptors (e.g., serotonin transporters) using AutoDock Vina; prioritize derivatives with ΔG < -8 kcal/mol .
  • Metabolite Simulation : Predict Phase I metabolites (e.g., hydroxylation at the phenyl ring) using Schrödinger’s MetaSite .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylamino)-3-phenylpropanamide hydrochloride
Reactant of Route 2
3-(Methylamino)-3-phenylpropanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.